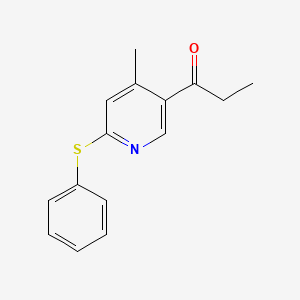

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C15H15NOS |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C15H15NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

InChI Key |

RKAJXASTURXEMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phenylthio Group

The phenylthio (-SPh) group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Thiophenol derivatives or other nucleophiles can replace the sulfur-linked aryl group.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Thiophenol Displacement | Thiophenol, DMF, 80°C | Pyridine with alternative thioethers | Regioselectivity influenced by methyl group positioning |

| Halogenation | Cl₂ or Br₂, Lewis acid catalyst | Halogenated pyridine derivatives | Requires electron-deficient aromatic system activation |

Mechanistic Insight : The methyl group at position 4 electronically deactivates the pyridine ring, while the phenylthio group at position 6 acts as a weak ortho/para-directing substituent. NAS typically proceeds via a Meisenheimer intermediate.

Ketone Functional Group Reactivity

The propan-1-one moiety participates in classic ketone transformations, including reductions, condensations, and nucleophilic additions.

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄/MeOH or LiAlH₄/THF | 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol | Selective for ketone without pyridine ring interference |

| Grignard Addition | RMgX (e.g., MeMgBr), anhydrous ether | Tertiary alcohol derivatives | Steric hindrance from pyridine limits bulkier nucleophiles |

| Enolate Formation | LDA/THF, -78°C | Alkylated or acylated derivatives | Stabilized enolate due to aromatic conjugation |

Structural Impact : The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine ring’s inherent electron deficiency directs electrophiles to specific positions, moderated by substituents.

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Position 5 | 5-Nitro-4-methyl-6-(phenylthio)pyridin-3-yl propan-1-one |

| Sulfonation | SO₃/H₂SO₄, 100°C | Position 2 | Sulfonated derivative with enhanced solubility |

Directing Effects : The methyl group (position 4) acts as a weakly activating ortho/para-director, while the phenylthio group (position 6) exerts a stronger para-directing influence due to its electron-donating resonance effects.

Oxidation Reactions

The phenylthio group is susceptible to oxidation, yielding sulfoxides or sulfones, which alter electronic and steric properties.

| Reaction Type | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂, CH₃COOH, 25°C | 6-(Phenylsulfinyl)pyridine derivative | Chiral intermediates for catalysis |

| Sulfone Formation | mCPBA, DCM, 0°C | 6-(Phenylsulfonyl)pyridine derivative | Enhanced metabolic stability |

Kinetic Control : Mild oxidants like H₂O₂ preferentially form sulfoxides, while stronger oxidants (e.g., mCPBA) drive complete oxidation to sulfones.

Cross-Coupling Reactions

While not directly observed in the target compound, synthetic precursors (e.g., halogenated analogs) engage in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Reference Protocol |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O | Biarylpyridine derivatives | Adapted from nilotinib synthesis |

Synthetic Utility : Introducing halogens at position 2 or 4 of the pyridine ring enables diversification via cross-coupling, expanding access to analogs for structure-activity studies .

Condensation and Cyclization Pathways

The ketone group facilitates condensations with amines or hydrazines, forming heterocycles:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Schiff Base Formation | NH₂R, EtOH, Δ | Imine-linked conjugates | Stabilized by pyridine’s π-system |

| Pyrazole Synthesis | NH₂NH₂, HCl, EtOH | Pyrazole-fused pyridine derivatives | Requires tautomerization of intermediate |

Thermodynamic Drivers : The electron-deficient pyridine ring stabilizes conjugated intermediates, favoring cyclization .

Scientific Research Applications

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied[3][3].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other propan-1-one derivatives, such as 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one analogs studied by Ceylan et al. (2011) . Key differences include:

- Core Heterocycle: The pyridine ring in 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one contrasts with the furan ring in the compared analogs.

- Substituents : The 4-methyl and 6-phenylthio groups on the pyridine ring may influence steric hindrance and lipophilicity compared to the furan-based derivatives, which feature aryl groups (e.g., phenyl, 4-methylphenyl) at the 1-position.

Physicochemical Properties

| Property | This compound | 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one |

|---|---|---|

| Core Heterocycle | Pyridine (basic, polar) | Furan (electron-rich, less polar) |

| Lipophilicity (LogP) | Estimated ~3.2 (higher) | ~2.5–3.0 (varies with aryl group) |

| Hydrogen Bond Acceptors | 3 (N, O, S) | 2 (O, S) |

| Thermal Stability | Likely high (aromatic stabilization) | Moderate (furan susceptibility to oxidation) |

Biological Activity

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one, identified by its CAS number 1355192-42-5, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyridine ring substituted with a phenylthio group, which may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific areas of biological activity associated with this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds with similar heterocyclic structures have been shown to induce apoptosis in various cancer cell lines:

| Compound | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | Induction of apoptosis | |

| Similar Pyridine Derivatives | HCT116 (colon cancer) | Cell cycle arrest and apoptosis |

These findings suggest that this compound may similarly affect cancer cells by promoting cell death mechanisms.

Antimicrobial and Antiviral Properties

Pyridine compounds are well-documented for their antimicrobial and antiviral activities. The presence of sulfur and other functional groups in the structure of this compound could enhance these properties:

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Antiviral | Potential activity against viral pathogens |

The unique combination of the phenylthio group and the pyridine ring may contribute to a broad spectrum of biological activity.

Neuroprotective Effects

Neuroprotective properties have been observed in related pyridine compounds, which may provide insights into the potential effects of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Neurotoxicity Models | Reduced dopamine depletion in neurotoxic models | |

| Mechanism Exploration | Interaction with monoamine oxidase B pathways |

These findings suggest that this compound might offer protective effects against neurodegenerative conditions, potentially through modulation of neurotransmitter systems.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one, and how can purity be rigorously validated?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) between a 4-methylpyridine derivative and a phenylthio precursor. highlights Pd(PPh₃)₄ catalysis in THF/water at 80°C for analogous pyridine systems. Post-synthesis, validate purity via HPLC (C18 column, methanol/water gradient) and ¹H/¹³C NMR (DMSO-d₆ for structural confirmation). Mass spectrometry (ESI-MS) ensures molecular weight accuracy, while FT-IR confirms the carbonyl group (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers determine the physicochemical properties of this compound?

Methodological Answer: Conduct logP measurements using shake-flask methods (octanol/water partitioning) or HPLC-derived hydrophobicity indices. Thermogravimetric analysis (TGA) determines thermal stability (heating rate 10°C/min under N₂). Solubility profiles should be assessed in DMSO, ethanol, and aqueous buffers (pH 1–13) via UV-Vis spectroscopy (λmax ~250–300 nm). X-ray crystallography (as in ) resolves solid-state conformation and hydrogen-bonding patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for synthesis and purification steps. Personal protective equipment (nitrile gloves, lab coat, goggles) is mandatory. Store in amber glass vials at –20°C under inert gas (Ar/N₂). Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols. Emergency procedures for skin contact include rinsing with 10% polyethylene glycol solution ( ) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the pharmacological activity of this compound?

Methodological Answer: Adopt a split-plot design () with dose-response as the main plot (0.1–100 µM), cell lines as subplots (e.g., HEK293, HepG2), and time points as sub-subplots (24–72 hr). Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to vehicle-treated groups. Use ANOVA with Tukey post-hoc testing (α=0.05) and report effect sizes (η²). High-content screening (HCS) with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) enhances mechanistic insights .

Q. What methodologies are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Follow tiered testing per :

- Lab Studies : Hydrolysis (pH 5–9, 25–50°C), photolysis (xenon arc lamp, λ >290 nm), and biodegradation (OECD 301F respirometry).

- Field Monitoring : LC-MS/MS quantification in water/sediment (LOQ <1 ng/L) and HRMS for transformation products.

- Modeling : Use EPI Suite to predict bioaccumulation (BCF) and ECOSAR for ecotoxicity endpoints (e.g., Daphnia LC₅₀) .

Q. How can contradictory reports on the compound’s antioxidant activity be resolved?

Methodological Answer: Standardize assays across studies:

- DPPH/ABTS : Use 100 µM Trolox equivalents, 30-min incubation ().

- Cell-Based Assays : Measure ROS scavenging in H₂O₂-stressed fibroblasts via DCFH-DA fluorescence. Address solvent effects (DMSO vs. ethanol) and validate with electron paramagnetic resonance (EPR) spectroscopy. Meta-analysis using PRISMA guidelines identifies confounding variables (e.g., impurity levels >95%) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map electrophilic sites (Fukui indices) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., COX-2). Compare with analogous compounds in to identify structure-activity trends. Validate predictions via kinetic studies (UV-Vis monitoring of reaction intermediates) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

Methodological Answer: Synthesize derivatives with substituents at the phenylthio or pyridine moieties. Test in parallel using high-throughput screening (HTS). SAR analysis correlates logP, polar surface area, and IC₅₀ values (). QSAR models (Partial Least Squares regression) prioritize candidates for in vivo testing (e.g., zebrafish models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.